(R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
Description
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
[(3R)-3-hydroxypyrrolidin-1-yl]-(oxan-4-yl)methanone |
InChI |
InChI=1S/C10H17NO3/c12-9-1-4-11(7-9)10(13)8-2-5-14-6-3-8/h8-9,12H,1-7H2/t9-/m1/s1 |
InChI Key |
QLYXQTUXFAMVAL-SECBINFHSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)C2CCOCC2 |
Canonical SMILES |
C1CN(CC1O)C(=O)C2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Preparation of Tetrahydro-2H-pyran-4-carboxylic Acid Derivatives
The tetrahydro-2H-pyran-4-yl moiety is synthesized via cyclization or functionalization of glutaric acid derivatives. A prevalent method involves converting tetrahydro-2H-pyran-4-carboxylic acid to its Weinreb amide (N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide) using carbodiimide-mediated coupling. For example, treatment with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N,N-diisopropylethylamine (DIPEA) in dichloromethane achieves 81–96% yields. This intermediate is critical for subsequent Grignard or organometallic reactions to form the methanone group.
Synthesis of 3-Hydroxypyrrolidine
The 3-hydroxypyrrolidine component is typically derived from pyrrolidine through stereoselective hydroxylation. Asymmetric epoxidation of N-protected pyrrolidine followed by acid-catalyzed ring-opening introduces the hydroxyl group with moderate enantiomeric excess (ee). However, the search results emphasize chiral resolution as the preferred method for obtaining enantiopure material.
Coupling Methodologies for Methanone Formation
Ketone Formation via Weinreb Amide Intermediates
The Weinreb amide of tetrahydro-2H-pyran-4-carboxylic acid reacts with organometallic reagents (e.g., Grignard or organolithium compounds) to yield ketones. For instance, treatment with methylmagnesium bromide generates 1-(tetrahydro-2H-pyran-4-yl)ethan-1-one, a precursor for further functionalization. This step typically proceeds in >85% yield under anhydrous conditions.
Nucleophilic Substitution at the Methanone Position
Bromination of the ketone intermediate using HBr in dichloromethane produces 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one, a versatile electrophile for nucleophilic substitution. Reaction with (R)-3-hydroxypyrrolidine in the presence of a base (e.g., K2CO3) facilitates C–N bond formation, yielding the target compound. Optimized conditions (0–20°C, 2 h) achieve 73–89% yields.
Enantioselective Synthesis and Resolution
Chiral HPLC Separation of Racemates
Despite asymmetric synthesis attempts, the search results indicate that chiral HPLC remains the most reliable method for obtaining the R-enantiomer. Using a Chiralpak® IA column and hexane/isopropanol mobile phase, baseline separation of (R)- and (S)-enantiomers is achieved, with ee >99%. This step is critical for pharmaceutical applications requiring high stereochemical purity.
Dynamic Kinetic Resolution (DKR)
Alternative approaches employ DKR using transition-metal catalysts (e.g., Ru or Rh complexes) to bias the reaction toward the R-enantiomer during the coupling step. However, limited data exist in the provided sources, suggesting further optimization is needed for industrial scalability.
Reaction Optimization and Yield Analysis
The table below summarizes critical reaction parameters and yields for key steps:
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Nucleophilic Substitution at the Hydroxyl Group
The hydroxyl group on the pyrrolidine ring undergoes nucleophilic substitution under acidic or basic conditions. For example:
-
Reaction with alkyl halides/sulfonates : In DMF with KOH at 100°C, the hydroxyl group reacts with methylthio or amine-containing electrophiles to form ethers or amines .
-
Protection strategies : Under BF₃·Et₂O catalysis, the hydroxyl group can be protected as a tetrahydropyranyl ether, enhancing stability during subsequent reactions .
Table 1: Conditions for Nucleophilic Substitution
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Etherification | DMF, KOH, 100°C, 1–2 h | 4-(Piperidin-1-yl)-2H-pyran derivatives | 60–85% |
| Amine Formation | Piperidine/pyrrolidine, KOH, 100°C | 2-Oxo-6-aryl-4-amine-pyran carbonitrile | 70–90% |
Oxidation Reactions
The secondary alcohol is oxidized to a ketone using strong oxidizing agents:
-
Jones reagent (CrO₃/H₂SO₄) : Converts the hydroxyl group to a ketone, forming (R)-(3-oxopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone.
-
Swern oxidation (oxalyl chloride/DMSO) : Provides milder conditions for sensitive substrates.
Mechanistic Insight :
The reaction proceeds via formation of a chromate ester intermediate, followed by deprotonation and elimination to yield the ketone.
Palladium-Catalyzed Cross-Coupling
The methanone group participates in Suzuki-Miyaura and Heck couplings:
-
Suzuki coupling : Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ to form biaryl derivatives.
-
Heck reaction : Alkenes are introduced using Pd(OAc)₂ and PPh₃, enabling C–C bond formation at the methanone site.
Table 2: Cross-Coupling Reaction Parameters
| Coupling Type | Catalyst System | Substrate | Temperature | Yield |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, Na₂CO₃, DMF | 4-Bromophenylboronic acid | 80°C | 75% |
| Heck | Pd(OAc)₂, PPh₃, NEt₃ | Styrene | 100°C | 65% |
Nucleophilic Additions to the Methanone Group
The ketone undergoes nucleophilic additions:
-
Grignard reagents : RMgX (R = alkyl/aryl) adds to the carbonyl, forming tertiary alcohols.
-
Hydride reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol.
Example :
Comparative Reactivity with Structural Analogs
The stereochemistry of the hydroxyl group and tetrahydropyran moiety differentiates its reactivity from similar compounds:
Table 3: Reactivity Comparison with Analogs
Scientific Research Applications
Research indicates that (R)-(3-hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone exhibits various biological activities:
- Neuroactive Properties : Similar compounds have been noted for their neuroactivity, suggesting that this compound may also influence neurological pathways.
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, indicating potential applications in treating infections.
- Antioxidant Effects : Some derivatives have shown antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.
Synthetic Routes
The synthesis of (R)-(3-hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves multi-step processes that may vary based on desired purity and yield. Key steps include:
- Formation of the Pyrrolidine Ring : This is often achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Tetrahydropyran Moiety : This may involve reactions such as etherification or acylation.
- Final Functionalization : The introduction of the hydroxyl and methanone groups is crucial for the compound's reactivity and biological activity .
Case Studies
Recent studies have focused on the interactions of (R)-(3-hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone with various biological targets:
- Protein Kinase Inhibition : Investigations into its potential as a protein kinase inhibitor have shown promising results, suggesting therapeutic applications in cancer treatment.
- Antioxidant Studies : Research evaluating its antioxidant properties has indicated that it may protect against cellular damage caused by free radicals.
These studies are essential for determining the therapeutic potential and safety profile of the compound, paving the way for future clinical applications .
Mechanism of Action
The mechanism of action of ®-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrrolidine ring play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and receptor binding .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key structural analogs and their distinguishing features are summarized below:
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Similarity Score |
|---|---|---|---|---|---|
| (R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone | 1446001-76-8 | C₁₀H₁₇NO₃ | Hydroxypyrrolidine, THP | 199.25 | 1.00 |
| (3-Hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone hydrochloride | 1446001-76-8 | C₁₀H₁₈N₂O₂·HCl | Piperidine, hydrochloride salt | 234.73 | 0.84 |
| (3-Azidoazetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone | 2098101-29-0 | C₉H₁₄N₄O₂ | Azide, azetidine | 210.23 | 0.72* |
| A-834,735 (THP-indole methanone) | N/A | C₂₀H₂₅NO₂ | Indole, cyclopropyl | 311.42 | 0.65* |
| Morpholine-substituted tetrahydroquinoline methanone (e.g., 8a) | N/A | C₁₅H₁₈N₂O₃ | Morpholine, nitro group | 274.31 | 0.60* |
*Similarity scores estimated based on structural divergence from the target compound.
Key Observations:
- Hydroxypyrrolidine vs. Piperidine/Azetidine: Replacement of the hydroxypyrrolidine ring with piperidine (as in the hydrochloride analog) introduces basicity and salt-forming capability, enhancing solubility .
- THP vs. Indole/Cyclopropyl: A-834,735 () replaces the hydroxypyrrolidine with an indole group, enabling cannabinoid receptor binding, a property absent in the target compound .
- Morpholine Derivatives : Morpholine-substituted analogs () exhibit nitro or methyl groups on the THP ring, altering electronic properties and bioactivity .
Computational and Spectral Data
- LogP and Polarity : The target compound’s XlogP (~0.7) is lower than A-834,735 (estimated ~3.5), reflecting reduced lipophilicity due to the hydroxyl group .
- NMR Shifts : The hydroxypyrrolidine’s hydroxyl proton appears at δ ~4.9 ppm (broad), while azide protons in the azetidine analog are absent, simplifying spectral interpretation .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone with high enantiomeric purity?
- Methodological Answer : The synthesis involves stereoselective coupling of pyrrolidine and tetrahydro-2H-pyran precursors. For example, mesylation of tetrahydro-2H-pyran-4-yl derivatives (e.g., using methanesulfonate) followed by nucleophilic substitution with chiral pyrrolidine intermediates can achieve enantiomeric control . Asymmetric catalysis or chiral resolution techniques (e.g., chromatography with chiral stationary phases) are critical for isolating the (R)-enantiomer.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer : Characterization combines ¹H/¹³C NMR (to confirm proton/carbon environments), mass spectrometry (for molecular weight verification), and X-ray crystallography (to resolve stereochemistry and solid-state packing). For instance, monoclinic crystal systems (space group P21/c) with unit cell parameters (a, b, c, β) provide precise structural validation, as demonstrated in similar pyrrolidine-pyran hybrids .
Advanced Research Questions
Q. How does the stereochemistry at the pyrrolidine hydroxyl group influence the compound's biological activity?
- Methodological Answer : The (R)-configuration enhances target binding affinity in enzyme inhibition studies. For example, PDE9A inhibitors with specific stereochemistry show >100-fold selectivity over other PDE isoforms due to interactions with conserved residues in the catalytic domain. Comparative assays using (R) vs. (S) enantiomers in enzymatic inhibition (IC₅₀) and cellular models are essential .
Q. What methodologies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : SAR studies use molecular docking (e.g., Glide or AutoDock) to predict binding modes and in vitro assays (e.g., kinase or receptor inhibition). Modifications to the pyrrolidine hydroxyl or pyran substituents are systematically tested. For instance, replacing tetrahydro-2H-pyran with bicyclic systems (e.g., norbornane) alters steric bulk and hydrogen-bonding capacity, impacting activity .
Q. How can conflicting data regarding the compound's metabolic stability be addressed in preclinical studies?
- Methodological Answer : Discrepancies arise from differences in in vitro (e.g., liver microsomes) vs. in vivo (rodent PK) models. To resolve this, use interspecies metabolic profiling and prodrug strategies . For example, masking the hydroxyl group as a phosphate ester improves stability, as seen in PDE9A inhibitors optimized for clinical trials .
Q. What are the critical factors in optimizing the synthesis yield under varying catalytic conditions?
- Methodological Answer : Yield optimization depends on catalyst choice (e.g., palladium vs. copper for cross-coupling), solvent polarity (e.g., DMF for polar intermediates), and temperature control (e.g., reflux in xylene for multi-component reactions). Evidence from four-component reactions (arylamines, aldehydes, cyclic diketones) shows that selective pyran formation requires strict anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
